2-Methyl-4-(2-(pyrrolidin-1-yl)ethyl)phenyl trifluoromethanesulfonate
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Overview
Description
2-Methyl-4-(2-(pyrrolidin-1-yl)ethyl)phenyl trifluoromethanesulfonate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a trifluoromethanesulfonate group
Preparation Methods
The synthesis of 2-Methyl-4-(2-(pyrrolidin-1-yl)ethyl)phenyl trifluoromethanesulfonate typically involves multiple stepsThe reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-4-(2-(pyrrolidin-1-yl)ethyl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-(pyrrolidin-1-yl)ethyl)phenyl trifluoromethanesulfonate involves its interaction with specific molecular targets. The pyrrolidine ring and the trifluoromethanesulfonate group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar compounds include:
4-(pyrrolidin-1-yl)benzonitrile: Used as a selective androgen receptor modulator.
3F-α-PHP: A synthetic cathinone with psychostimulant effects.
α-Pyrrolidinoisohexanophenone: Another synthetic cathinone with similar properties .
Compared to these compounds, 2-Methyl-4-(2-(pyrrolidin-1-yl)ethyl)phenyl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18F3NO3S |
---|---|
Molecular Weight |
337.36 g/mol |
IUPAC Name |
[2-methyl-4-(2-pyrrolidin-1-ylethyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H18F3NO3S/c1-11-10-12(6-9-18-7-2-3-8-18)4-5-13(11)21-22(19,20)14(15,16)17/h4-5,10H,2-3,6-9H2,1H3 |
InChI Key |
GTDYUTDHYXVDSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCN2CCCC2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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